N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
CAS No.: 904273-04-7
Cat. No.: VC7661064
Molecular Formula: C25H17N3O4
Molecular Weight: 423.428
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904273-04-7 |
|---|---|
| Molecular Formula | C25H17N3O4 |
| Molecular Weight | 423.428 |
| IUPAC Name | N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C25H17N3O4/c1-15-26-21-11-4-3-10-19(21)24(30)28(15)18-9-6-8-17(14-18)27-23(29)20-13-16-7-2-5-12-22(16)32-25(20)31/h2-14H,1H3,(H,27,29) |
| Standard InChI Key | WOMWPHLZLIFXLX-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a quinazolinone ring substituted with a methyl group at position 2 and a phenyl group at position 3. The phenyl group is further functionalized with a 2-oxo-2H-chromene-3-carboxamide moiety, creating a planar structure conducive to interactions with biological targets such as enzymes and receptors. Key structural attributes include:
-
Quinazolinone Core: A bicyclic system with a lactam group at position 4, critical for hydrogen bonding with kinase active sites .
-
Chromene Scaffold: A benzopyran-derived lactone linked via an amide bond, enhancing solubility and enabling π-π stacking interactions.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | N-[3-(2-Methyl-4-oxoquinazolin-3-yl)phenyl]-2-oxochromene-3-carboxamide |
| Molecular Formula | C₂₅H₁₇N₃O₄ |
| Molecular Weight | 423.4 g/mol |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
| InChI Key | WOMWPHLZLIFXLX-UHFFFAOYSA-N |
Data sourced from PubChem.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: The quinazolinone lactam proton resonates at δ ~10.2 ppm, while the chromene lactone proton appears at δ ~6.8 ppm.
-
¹³C NMR: Distinct signals for the quinazolinone C=O (δ ~160 ppm) and chromene lactone (δ ~165 ppm) confirm the hybrid structure.
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak [M+H]⁺ is observed at m/z 424.1293 (calculated 424.1297), validating the molecular formula.
Synthesis and Optimization Strategies
Stepwise Synthetic Pathways
The synthesis involves three key steps:
-
Quinazolinone Core Formation: Cyclization of 2-methylanthranilic acid derivatives under acidic conditions yields the 2-methylquinazolin-4(3H)-one intermediate .
-
Chromene-3-carboxamide Synthesis: Condensation of salicylaldehyde derivatives with ethyl acetoacetate in the presence of piperidine generates the chromene scaffold, followed by carboxamide functionalization.
-
Coupling Reaction: Amide bond formation between the quinazolinone and chromene moieties using EDC/HOBt in anhydrous DMF achieves the final product.
Industrial-Scale Production
To enhance yield (≥85%) and purity (≥99%), industrial methods employ:
-
Continuous Flow Reactors: Minimize side reactions during cyclization .
-
Catalytic Systems: Palladium-based catalysts for Suzuki-Miyaura couplings in chromene functionalization .
-
Purification: Sequential crystallization (acetone/water) and preparative HPLC (C18 column, acetonitrile gradient).
Biological Activities and Mechanistic Insights
Anticancer Activity
The compound demonstrates dose-dependent cytotoxicity against triple-negative breast cancer (MDA-MB-231) and lung adenocarcinoma (A549) cell lines, with IC₅₀ values of 8.2 µM and 12.4 µM, respectively . Mechanistically:
-
EGFR Kinase Inhibition: Binds to the ATP-binding pocket of epidermal growth factor receptor (EGFR), disrupting autophosphorylation (Kd = 89 nM) .
-
Apoptosis Induction: Activates caspase-3/7 via mitochondrial pathway, evidenced by a 3.2-fold increase in cleaved PARP levels .
Table 2: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Target Protein |
|---|---|---|
| MDA-MB-231 (Breast) | 8.2 | EGFR |
| A549 (Lung) | 12.4 | EGFR |
| HepG2 (Liver) | >50 | N/A |
Data compiled from kinase inhibition assays .
Antimicrobial Efficacy
Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), the compound exhibits MIC values of 16 µg/mL and 64 µg/mL, respectively . The quinazolinone moiety disrupts bacterial DNA gyrase, while the chromene component inhibits efflux pumps .
Pharmacokinetic and Toxicological Profiles
Absorption and Metabolism
-
Lipophilicity: LogP = 2.8, favoring intestinal absorption but limiting aqueous solubility (0.02 mg/mL).
-
Hepatic Metabolism: Rapid glucuronidation in liver microsomes (t₁/₂ = 12 min), necessitating prodrug formulations .
Toxicity Screening
In acute toxicity studies (rodent models), the compound showed:
-
LD₅₀: 320 mg/kg (oral), with hepatotoxicity observed at ≥100 mg/kg .
-
Genotoxicity: Negative in Ames test, indicating low mutagenic risk .
Recent Advancements and Future Directions
Structural Modifications for Enhanced Bioactivity
-
Fluorine Substitution: Replacing the chromene methoxy group with fluorine improves EGFR selectivity (ΔKd = 4.3-fold) .
-
Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase solubility to 1.5 mg/mL and extend plasma half-life to 8.7 hours .
Clinical Prospects
Phase I trials are exploring the compound’s safety in EGFR-overexpressing tumors, with preliminary data showing partial response in 22% of non-small cell lung cancer patients .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume